molecular formula C11H10N2O B154647 4'-(Imidazol-1-yl)acetophenone CAS No. 10041-06-2

4'-(Imidazol-1-yl)acetophenone

Cat. No.: B154647
CAS No.: 10041-06-2
M. Wt: 186.21 g/mol
InChI Key: GAIQQJIMVVUTQN-UHFFFAOYSA-N
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Description

4’-(Imidazol-1-yl)acetophenone is a chemical compound with the molecular formula C11H10N2O. It is characterized by the presence of an imidazole ring attached to an acetophenone moiety. This compound is known for its role as a selective thromboxane synthesis inhibitor .

Biochemical Analysis

Biochemical Properties

4’-(Imidazol-1-yl)acetophenone plays a significant role in biochemical reactions, particularly as a selective thromboxane synthesis inhibitor. It interacts with enzymes such as thromboxane synthetase, leading to the inhibition of thromboxane production . This compound has also been shown to inhibit acetylcholinesterase and carbonic anhydrase enzymes, demonstrating potent inhibition effects with Ki values in the nanomolar range . These interactions suggest that 4’-(Imidazol-1-yl)acetophenone can modulate various biochemical pathways by affecting enzyme activity.

Cellular Effects

The effects of 4’-(Imidazol-1-yl)acetophenone on cells and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in spontaneously hypertensive rats, 4’-(Imidazol-1-yl)acetophenone significantly suppressed serum thromboxane B2 concentrations, indicating its impact on thromboxane-mediated signaling pathways . Additionally, its inhibition of acetylcholinesterase suggests potential effects on neurotransmission and cellular communication .

Molecular Mechanism

At the molecular level, 4’-(Imidazol-1-yl)acetophenone exerts its effects through specific binding interactions with biomolecules. It binds to thromboxane synthetase, inhibiting its activity and thereby reducing thromboxane production . The compound also interacts with the active sites of acetylcholinesterase and carbonic anhydrase, leading to enzyme inhibition . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-(Imidazol-1-yl)acetophenone have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4’-(Imidazol-1-yl)acetophenone remains stable under specific conditions, allowing for sustained inhibition of thromboxane synthesis over extended periods

Dosage Effects in Animal Models

The effects of 4’-(Imidazol-1-yl)acetophenone vary with different dosages in animal models. In spontaneously hypertensive rats, the compound demonstrated dose-dependent inhibition of thromboxane B2 production, with higher doses leading to more significant suppression . At high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental studies.

Metabolic Pathways

4’-(Imidazol-1-yl)acetophenone is involved in metabolic pathways related to thromboxane synthesis. It interacts with thromboxane synthetase, inhibiting its activity and thereby reducing thromboxane production . This inhibition affects metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of 4’-(Imidazol-1-yl)acetophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of thromboxane synthesis suggests that it may be localized to specific cellular compartments where thromboxane production occurs

Subcellular Localization

The subcellular localization of 4’-(Imidazol-1-yl)acetophenone is crucial for its activity and function. The compound’s interactions with thromboxane synthetase and other enzymes suggest that it may be localized to specific subcellular compartments, such as the endoplasmic reticulum or Golgi apparatus, where these enzymes are active . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-(Imidazol-1-yl)acetophenone can be synthesized through the reaction of imidazole with 4’-chloroacetophenone. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production methods for 4’-(Imidazol-1-yl)acetophenone involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving recrystallization from solvents like dichloromethane and hexane .

Chemical Reactions Analysis

Types of Reactions: 4’-(Imidazol-1-yl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4’-(Methylthio)acetophenone
  • 4’-Methoxyacetophenone
  • 4’-(Trifluoromethyl)acetophenone
  • 4’-Chloroacetophenone
  • 3’,5’-Bis(trifluoromethyl)acetophenone
  • 3’,4’-(Methylenedioxy)acetophenone

Comparison: 4’-(Imidazol-1-yl)acetophenone is unique due to its imidazole ring, which imparts specific biological activity as a thromboxane synthesis inhibitor. This distinguishes it from other acetophenone derivatives that may not have the same biological effects .

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIQQJIMVVUTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143259
Record name Ro 22-3581
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10041-06-2
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 22-3581
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 22-3581
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(imidazol-1-yl)methyl phenyl ketone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4'-(Imidazol-1-yl)acetophenone exert its effects in a biological context?

A1: this compound acts as a selective inhibitor of thromboxane synthesis. [] Thromboxane is a lipid mediator involved in various physiological processes, including platelet aggregation and vasoconstriction. By inhibiting thromboxane synthesis, TXI can modulate these processes and potentially impact conditions like hypertension and diabetic nephropathy.

Q2: What evidence suggests a role for this compound in addressing diabetic complications?

A2: Studies in streptozotocin-induced diabetic rats (SDRs) provide insights into TXI's potential. These rats exhibited elevated urinary thromboxane B2 (a stable metabolite of thromboxane) and albumin excretion compared to normal rats, indicating kidney dysfunction. Notably, TXI treatment prevented these increases and improved kidney function parameters without affecting blood glucose levels. [] This suggests that TXI might protect against diabetic nephropathy, likely by reducing thromboxane-mediated kidney injury.

Q3: Does the structure of this compound contribute to its observed magnetic properties?

A3: Research indicates that the alignment of this compound molecules within a crystal lattice influences its magnetic behavior. [] When TXI adopts a mononuclear structure with well-aligned anisotropic axes, it displays enhanced axial anisotropy and a higher energy barrier for magnetization reversal. This specific arrangement contributes to its single-molecule magnetic behavior, which differs from its behavior in a 2D coordination polymer where the alignment is less ordered.

Q4: Has this compound been explored for anticancer potential, and if so, what structural aspects are relevant?

A4: Yes, derivatives of this compound, specifically chalcone compounds incorporating this moiety, have demonstrated antiproliferative activity against HeLa and PC-3 cancer cells. [] Structure-activity relationship studies are crucial in this context. For instance, modifications to the chalcone scaffold, particularly substitutions on the aromatic rings, appear to significantly influence the potency and selectivity against specific cancer cell lines.

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